molecular formula C9H8BrFN2O3 B1377960 N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline CAS No. 1820604-24-7

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline

Cat. No.: B1377960
CAS No.: 1820604-24-7
M. Wt: 291.07 g/mol
InChI Key: FANJTJSLQNXMGO-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline (CAS: 1820604-24-7) is defined by the molecular formula $$ \text{C}9\text{H}8\text{Br}\text{FN}2\text{O}3 $$ and a molecular weight of 291.08 g/mol. The IUPAC name systematically describes its structure:

  • Parent chain : A benzene ring substituted with an amino group ($$-\text{NH}2$$), which is acetylated to form an acetamide ($$-\text{NHCOCH}3$$).
  • Substituents :
    • A nitro group ($$-\text{NO}2$$) at position 2.
    • Bromine at position 4.
    • Fluorine at position 3.
    • A methyl group ($$-\text{CH}3$$) at position 6.

The numbering prioritizes the nitro group at position 2, followed by halogens and methyl groups in alphabetical order (bromo before fluoro). The acetyl moiety modifies the amino group, yielding the full name N-(4-bromo-3-fluoro-6-methyl-2-nitrophenyl)acetamide. The crystal structure remains undetermined, but spectroscopic data (e.g., $$ ^1\text{H} $$-NMR) typically reveal distinct signals for the methyl (δ ~2.1 ppm) and aromatic protons (δ ~7.5–8.5 ppm).

Historical Context in Aromatic Chemistry

Halogenated nitroanilines emerged as critical intermediates following the 19th-century synthetic dye revolution, where aniline derivatives were first exploited for their chromophoric properties. The acetylation of aniline, a strategy pioneered by Hofmann and Perkin, was later adopted to modulate reactivity in electrophilic substitution reactions. For example, acetanilide derivatives like this compound resist oxidative degradation during nitration, enabling precise functionalization of aromatic rings. Modern applications include its role in synthesizing benzimidazoles and other heterocycles, which are foundational to drug discovery.

Classification Among Halogenated Anilines

This compound belongs to the dihalogenated nitroaniline subclass, distinguished by its bromine and fluorine substituents. Comparative analysis with related structures highlights its unique properties:

Compound Substituents Molecular Formula Key Applications
2-Nitroaniline $$-$$NO$$_2$$ C$$6$$H$$6$$N$$2$$O$$2$$ Precursor to o-phenylenediamines
3-Bromo-6-methyl-2-nitroaniline $$-$$Br, $$-$$CH$$3$$, $$-$$NO$$2$$ C$$7$$H$$7$$BrN$$2$$O$$2$$ Pharmaceutical intermediates
N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline $$-$$Br, $$-$$F, $$-$$CH$$3$$, $$-$$NO$$2$$, $$-$$NHCOCH$$_3$$ C$$9$$H$$8$$BrFN$$2$$O$$3$$ Specialty chemical synthesis

The dual halogenation enhances electrophilic substitution selectivity, while the acetyl group stabilizes the amine against oxidation.

Functional Group Analysis and Electronic Distribution

The molecule’s electronic landscape is shaped by competing substituent effects:

  • Nitro group ($$-\text{NO}2$$) : A strong electron-withdrawing group ($$ \sigma{\text{meta}} = +0.71 $$), which deactivates the ring and directs incoming electrophiles to meta/para positions.
  • Halogens ($$-\text{Br}, -\text{F}$$) : Bromine exhibits moderate electron-withdrawing inductive effects ($$ \sigma{\text{para}} = +0.23 $$), while fluorine’s electronegativity ($$ \sigma{\text{meta}} = +0.34 $$) further polarizes the ring.
  • Methyl group ($$-\text{CH}3$$) : Electron-donating via hyperconjugation ($$ \sigma{\text{para}} = -0.17 $$), counteracting deactivation at position 6.
  • Acetamide ($$-\text{NHCOCH}3$$) : The acetylated amine withdraws electrons inductively but donates weakly via resonance, reducing the amino group’s basicity compared to aniline ($$ \text{p}Ka \approx 1-2 $$).

These interactions create a polarized aromatic system, favoring reactivity at specific sites. For instance, the nitro group’s meta-directing influence may guide further substitutions to position 5 or 1, though steric hindrance from the methyl group could limit accessibility.

Properties

IUPAC Name

N-(4-bromo-3-fluoro-6-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O3/c1-4-3-6(10)7(11)9(13(15)16)8(4)12-5(2)14/h3H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANJTJSLQNXMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline typically involves multiple steps. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Addition of bromine to the aromatic ring.

    Fluorination: Introduction of fluorine to the aromatic ring.

    Acetylation: Addition of the acetyl group to the amine.

Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogen exchange using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of 4-bromo-3-fluoro-6-methyl-2-nitrobenzoic acid.

    Reduction: Formation of 4-bromo-3-fluoro-6-methyl-2-nitroaniline.

    Substitution: Formation of 4-chloro-3-fluoro-6-methyl-2-nitroaniline.

Scientific Research Applications

Chemistry

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is utilized as an intermediate in organic synthesis. Its unique combination of functional groups allows for diverse chemical transformations, making it valuable in creating more complex organic structures.

Biology

In biological research, this compound has potential applications in studying the effects of halogenated anilines on biological systems. Its interactions with various enzymes and proteins can provide insights into biochemical pathways and cellular processes.

Medicine

There is ongoing investigation into the pharmacological properties of this compound, particularly its antimicrobial and anticancer activities. Preliminary studies suggest that it may influence cell signaling pathways and gene expression, which are critical in disease mechanisms.

Industrial Applications

In industrial settings, this compound is employed in the development of dyes, pigments, and specialty chemicals due to its unique chemical properties. Its ability to undergo various chemical reactions makes it suitable for producing a wide range of products.

Case Studies and Research Insights

  • Antimicrobial Activity Study : A study investigated the antimicrobial properties of halogenated anilines, including this compound. Results indicated significant activity against various bacterial strains, suggesting potential use in developing new antimicrobial agents.
  • Cell Signaling Pathways : Research focused on how this compound affects cellular signaling pathways revealed that it modulates key signaling molecules involved in cancer progression. This insight opens avenues for further exploration in cancer therapeutics.
  • Synthesis Optimization : Industrial research aimed at optimizing synthesis methods for this compound demonstrated improved yields through modified reaction conditions, highlighting its feasibility for large-scale production.

Mechanism of Action

The mechanism of action of N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogens and nitro groups can influence its reactivity and binding affinity to molecular targets, potentially disrupting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Profiles and Structural Variations

The table below compares the substituents and key properties of N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline with analogous compounds from Combi-Blocks :

Compound (CAS) Substituents Molecular Formula Molecular Weight Purity Key Functional Features
AN-3418 (1820604-24-7) 4-Br, 3-F, 6-CH₃, 2-NO₂, N-Acetyl C₉H₇BrFN₂O₃ 306.07 g/mol 96% Nitro group, trifunctional halogens
CA-4771 (625446-22-2) 4-Br, 2-F, N-Acetyl C₈H₇BrFNO 232.05 g/mol 98% Simpler halogenation (Br, F)
AN-6244 (2140326-66-3) 5-Br, 2-I, 4-CF₃, N-Acetyl C₁₀H₇BrF₃INO₂ 422.98 g/mol 98% Iodo, trifluoromethyl substituents
AN-2576 (79069-37-7) 2-Br, 4-OCH₃, N-Acetyl C₉H₁₀BrNO₂ 244.09 g/mol 98% Methoxy group
SS-8488 (84167-74-8) 5-Br, 6-OCH₃, 2-Acetyl (naphthalene) C₁₃H₁₂BrO₂ 281.14 g/mol 98% Naphthalene backbone

Key Observations :

  • AN-3418 uniquely combines nitro, bromo, fluoro, and methyl groups, enhancing steric bulk and electronic complexity compared to simpler analogs like CA-4771.
  • AN-6244 substitutes iodine (I) and trifluoromethyl (CF₃), increasing molecular weight and lipophilicity .
  • SS-8488 adopts a naphthalene scaffold, offering extended π-conjugation absent in benzene-based derivatives.

Physicochemical Properties

NMR Characteristics

The acetyl group in AN-3418 exhibits characteristic NMR shifts:

  • ¹H NMR : δH ~2.05–2.07 (acetyl methyl protons)
  • ¹³C NMR : δC ~23.5–23.9 (acetyl methyl carbon), ~175.1–176.0 (acetyl carbonyl carbon) .
    These values align with other N-acetylated compounds (e.g., AN-2576 and AN-6244), but the nitro group in AN-3418 induces deshielding effects on adjacent protons, distinguishing its spectral profile .
Stability and Reactivity
  • Nitro Group Impact : The nitro group in AN-3418 increases thermal instability compared to methoxy (AN-2576) or trifluoromethyl (AN-6244) analogs. Safety data for 4-bromo-2-methyl-6-nitroaniline (a related precursor) highlight hazards like explosivity under friction or heat .
  • Halogen Effects : Bromo and fluoro substituents enhance electrophilic substitution resistance but may facilitate nucleophilic aromatic substitution at specific positions .

Biological Activity

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is an organic compound with the molecular formula C₉H₈BrFN₂O₃. It is a derivative of aniline, characterized by the presence of various functional groups including bromine, fluorine, methyl, and nitro. This compound has garnered attention for its potential biological activities, including effects on cellular processes and interactions with key biomolecules.

The precise mode of action of this compound is not fully understood. However, it is known to interact with enzymes involved in acetylation and nitro reduction processes. The compound's substituents enhance its reactivity and binding affinity to specific proteins and enzymes, influencing various cellular functions such as:

  • Cell Signaling : The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses.
  • Gene Expression : It interacts with transcription factors and other regulatory proteins, affecting gene expression levels.
  • Cellular Metabolism : Influences metabolic pathways through enzyme interactions, potentially acting as an inhibitor or activator depending on the context.

The biochemical properties of this compound are significant in understanding its biological activity:

PropertyDescription
Molecular Weight292.07 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
pKaNot explicitly defined; likely acidic due to the nitro group
StabilityStable under specific conditions; activity may decrease over time

Cellular Effects

Research indicates that this compound affects various cellular processes:

  • Dose-Dependent Effects : In animal models, lower doses may exhibit beneficial effects on cellular function, while higher doses can lead to toxicity and disruptions in metabolism.
  • Metabolic Pathways : The compound is involved in metabolic pathways such as acetylation and nitro reduction, interacting with enzymes like acetyltransferases and nitroreductases.
  • Transport Mechanisms : Its transport within cells is mediated by specific transporters, allowing for accumulation in particular cellular compartments.

Research Applications

This compound has several applications in scientific research:

  • Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
  • Biology : Investigated for its effects on biological systems, particularly regarding halogenated anilines.
  • Medicine : Explored for potential pharmacological properties, including antimicrobial and anticancer activities.

Case Studies and Experimental Findings

Recent studies have highlighted the biological activity of similar compounds within the same chemical class:

  • Anticancer Activity : Compounds structurally related to this compound have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives containing similar functional groups demonstrated significant activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .
  • Antimicrobial Properties : Other studies have reported that related compounds exhibit potent antitubercular activities against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Activity Against
Compound A (related structure)4M. tuberculosis H37Rv
Compound B32Rifampicin-resistant M. tuberculosis
Compound C64Isoniazid-resistant M. tuberculosis

Q & A

Q. How can researchers optimize the synthesis of N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization should focus on stepwise functionalization. For example, bromination and fluorination steps must be carefully controlled to avoid side reactions (e.g., over-halogenation). Use inert atmospheres and low temperatures during nitration to prevent decomposition. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is recommended, as demonstrated in analogous nitroaniline syntheses . Monitor reaction progress using thin-layer chromatography (TLC) with Rf values calibrated against intermediates (e.g., Rf = 0.32–0.65 for nitroacetamide derivatives) . Yield improvements (>80%) are achievable by optimizing stoichiometry, as seen in bromoacetyl bromide coupling reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, fluorine-induced deshielding in 1H^1H-NMR (~δ 7.2–8.5 ppm) can distinguish ortho/para fluorine effects .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times against reference standards (e.g., EP-grade impurities cataloged in pharmaceutical guidelines) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (expected [M+H]+ ~328–330 Da based on bromine/fluorine isotopes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar halogenated nitroanilines?

  • Methodological Answer : Discrepancies often arise from solvent effects or competing resonance structures. For example, fluorine’s electronegativity may alter nitro-group electron withdrawal, shifting aromatic protons upfield. To resolve:
  • Perform solvent titrations (CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts.
  • Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to correlate ambiguous peaks with carbon environments, as applied to trifluoromethyl-aniline derivatives .
  • Compare computational predictions (DFT/B3LYP) of chemical shifts with experimental data .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Adopt a factorial design (e.g., 2×2 matrix) testing pH (4–10) and temperature (25–60°C) over 24–72 hours. Monitor degradation via:
  • HPLC-MS : Track parent compound decay and identify degradation products (e.g., deacetylation or nitro-group reduction) .
  • Kinetic Modeling : Fit data to first-order decay models to calculate half-lives (t1/2t_{1/2}) and activation energies (EaE_a) .
  • Stress Testing : Expose the compound to oxidative (H₂O₂) and reductive (NaBH₄) agents to mimic extreme conditions .

Q. How can researchers address co-eluting impurities in HPLC analysis of this compound?

  • Methodological Answer :
  • Gradient Optimization : Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to improve resolution. For example, a 10–90% acetonitrile gradient over 20 minutes separates brominated anilines with Δt > 2 minutes .
  • Tandem MS : Use MRM (multiple reaction monitoring) to distinguish isomers via fragmentation patterns (e.g., bromine vs. fluorine loss ions) .
  • Orthogonal Methods : Validate purity with capillary electrophoresis (CE) or differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What strategies mitigate competing reactivity of bromine, fluorine, and nitro groups during functionalization reactions?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the nitro group (e.g., as a tert-butyl carbamate) before bromoacetylation to prevent electrophilic substitution interference .
  • Regioselective Catalysis : Use palladium catalysts for Suzuki couplings, which favor bromine substitution over fluorine due to bond dissociation energies (C-Br: ~70 kcal/mol vs. C-F: ~116 kcal/mol) .
  • Computational Guidance : Apply DFT calculations to predict reactive sites (e.g., Fukui indices) and prioritize synthetic pathways .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for toxicity studies involving this compound?

  • Methodological Answer :
  • Two-Way ANOVA : Test interactions between dose and time (e.g., 0–100 mg/kg over 7–28 days) using endpoints like ALT/AST levels, as validated in acetaminophen toxicity models .
  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀ values and assess hepatotoxicity thresholds .
  • Survival Analysis : Apply Kaplan-Meier curves and log-rank tests for mortality data, ensuring ≥3 biological replicates per group .

Conflict Resolution in Literature

Q. How can contradictory reports on the metabolic stability of halogenated nitroanilines be reconciled?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., microsomal stability assays) and apply random-effects models to account for inter-lab variability.
  • Isotope Tracing : Use 18O^{18}O-labeled nitro groups or 19F^{19}F-NMR to track metabolic pathways in vitro .
  • Cross-Species Validation : Compare rodent vs. human hepatocyte data to identify species-specific metabolism patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline

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